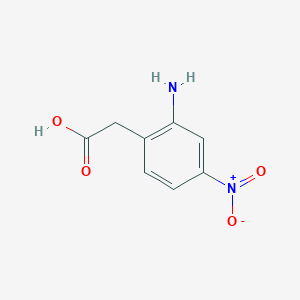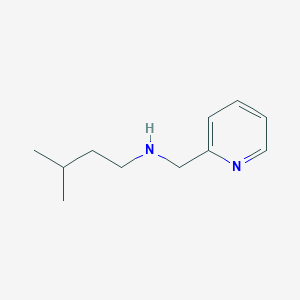![molecular formula C16H18N4OS B12502072 2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B12502072.png)
2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-6-propyl-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(1-methyl-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-propyl-1H-pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a benzimidazole moiety with a pyrimidinone core, connected via a sulfanyl linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-methyl-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-propyl-1H-pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Sulfanyl Group: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Construction of the Pyrimidinone Core: The final step involves the cyclization of the intermediate with a propyl-substituted pyrimidinone precursor under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-{[(1-methyl-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-propyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the benzimidazole or pyrimidinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or pyrimidinone rings.
科学研究应用
2-{[(1-methyl-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-propyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
作用机制
The mechanism of action of 2-{[(1-methyl-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-propyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The sulfanyl group may enhance the compound’s binding affinity or stability, while the pyrimidinone core can interact with nucleic acids or proteins, affecting their function.
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(1H-benzimidazol-2-yl)ethanol and 2-(1H-benzimidazol-2-yl)acetonitrile share the benzimidazole core but differ in their substituents.
Pyrimidinone Derivatives: Compounds such as 2-amino-4,6-dimethylpyrimidin-5-one and 2-thioxo-4,6-dimethylpyrimidin-5-one share the pyrimidinone core but have different functional groups.
Uniqueness
The uniqueness of 2-{[(1-methyl-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-propyl-1H-pyrimidin-4-one lies in its combined structure, which imparts distinct chemical and biological properties. The presence of both benzimidazole and pyrimidinone moieties, connected via a sulfanyl linkage, allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications.
属性
分子式 |
C16H18N4OS |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H18N4OS/c1-3-6-11-9-15(21)19-16(17-11)22-10-14-18-12-7-4-5-8-13(12)20(14)2/h4-5,7-9H,3,6,10H2,1-2H3,(H,17,19,21) |
InChI 键 |
FHAQVIBQFCWMQI-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=NC3=CC=CC=C3N2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chlorobenzo[g]quinazolin-4(3H)-one](/img/structure/B12502003.png)
![2-[(3,4-Difluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12502009.png)

![2-[5-Hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B12502030.png)
![4-cyclohexyl-1-(methylsulfanyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B12502033.png)



![Naphthalen-1-yl[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)piperazin-1-yl]methanone](/img/structure/B12502054.png)
![N-cyclohexyl-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12502065.png)
![1-{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12502080.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid](/img/structure/B12502083.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12502087.png)
